N-(4-Chlorobenzyl)-1-(pyridin-3-yl)methanamine hydrochloride
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Overview
Description
N-(4-Chlorobenzyl)-1-(pyridin-3-yl)methanamine hydrochloride is a chemical compound that features a benzyl group substituted with a chlorine atom at the para position and a pyridin-3-ylmethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobenzyl)-1-(pyridin-3-yl)methanamine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with pyridin-3-ylmethylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorobenzyl)-1-(pyridin-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the pyridine ring.
Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted benzyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced pyridine compounds, and various substituted benzyl derivatives.
Scientific Research Applications
N-(4-Chlorobenzyl)-1-(pyridin-3-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Chlorobenzyl)-1-(pyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromobenzyl)-1-(pyridin-3-yl)methanamine hydrochloride
- N-(4-Fluorobenzyl)-1-(pyridin-3-yl)methanamine hydrochloride
- N-(4-Methylbenzyl)-1-(pyridin-3-yl)methanamine hydrochloride
Uniqueness
N-(4-Chlorobenzyl)-1-(pyridin-3-yl)methanamine hydrochloride is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. This makes it distinct from other similar compounds with different substituents on the benzyl group.
Properties
Molecular Formula |
C13H14Cl2N2 |
---|---|
Molecular Weight |
269.17 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)methanamine;hydrochloride |
InChI |
InChI=1S/C13H13ClN2.ClH/c14-13-5-3-11(4-6-13)8-16-10-12-2-1-7-15-9-12;/h1-7,9,16H,8,10H2;1H |
InChI Key |
HDGAMYMMAQIUBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNCC2=CC=C(C=C2)Cl.Cl |
Origin of Product |
United States |
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